Cas no 21003-56-5 (Benzenemethanamine, α-methyl-N-[(1R)-1-phenylethyl]-, (αR)-rel-)

Benzenemethanamine, α-methyl-N-[(1R)-1-phenylethyl]-, (αR)-rel- structure
21003-56-5 structure
Nome del prodotto:Benzenemethanamine, α-methyl-N-[(1R)-1-phenylethyl]-, (αR)-rel-
Numero CAS:21003-56-5
MF:C16H19N
MW:225.329
CID:4502344
PubChem ID:6994958

Benzenemethanamine, α-methyl-N-[(1R)-1-phenylethyl]-, (αR)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine, α-methyl-N-[(1R)-1-phenylethyl]-, (αR)-rel-
    • (-)-alpha,alpha'-Dimethyldibenzylamine
    • (1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine
    • Benzenemethanamine, alpha-methyl-N-((1S)-1-phenylethyl)-, (alphaS)-
    • 21003-56-5
    • BIS(.ALPHA.-METHYLBENZYL)AMINE, (+/-)-
    • (S,S)-.ALPHA.,.ALPHA.'-DIMETHYLDIBENZYLAMINE
    • (1S)-1-Phenyl-N-((1S)-1-phenylethyl)ethanamine
    • (S,S)-Bis(alpha-methylbenzyl)amine
    • [S-(R*,R*)]-(-)-Bis(alpha-methylbenzyl)amine
    • A-Methyl-N-[(1S)-1-phenylethyl]benzenemethanamine
    • (S,S)-Di(1-phenylethyl)amine
    • (-)-Bis((S)-alpha-methylbenzyl)amine
    • SCHEMBL3749295
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-(1-PHENYLETHYL)-, (R*,R*)-
    • (S-(R*,R*))-()-Bis(alpha-methylbenzyl)amine
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-((1R)-1-PHENYLETHYL)-, (.ALPHA.R)-REL-
    • Benzenemethanamine, alpha-methyl-N-(1-phenylethyl)-, (R*,R*)-
    • (-)-Bis[(S)-alpha-methylbenzyl]amine
    • Bis((S)-1-phenylethyl)amine
    • Bis(alpha-methylbenzyl)amine, (-)-
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-((1S)-1-PHENYLETHYL)-, (.ALPHA.S)-
    • CS-11520
    • (-)-Bis[(S)-1-phenylethyl]amine, 99%
    • BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)-
    • (-)-BIS((S)-.ALPHA.-METHYLBENZYL)AMINE
    • (?)-Bis[(S)-1-phenylethyl]amine
    • MFCD00243087
    • UNII-53L8SW1PN2
    • bis[(s)-1-phenylethyl]amine
    • DTXCID30377237
    • DIBENZYLAMINE, .ALPHA.,.ALPHA.'-DIMETHYL-, (+/-)-
    • UNII-5D97T2Y7WU
    • AC1176
    • 611-365-6
    • CS-0108759
    • (S-(R*,R*))-(-)-BIS(.ALPHA.-METHYLBENZYL)AMINE
    • (-)-Bis[(S)-1-phenylethyl]amine, ChiPros?
    • DTXSID00426403
    • Bis(alpha-methylbenzyl)amine, (+/-)-
    • AS)-
    • (S,S)-N,N-Bis(1-phenylethyl)amine
    • AKOS015915735
    • BIS[(1S)-1-PHENYLETHYL]AMINE
    • 56210-72-1
    • (-)-.ALPHA.,.ALPHA.'-DIMETHYLDIBENZYLAMINE
    • 53L8SW1PN2
    • 5D97T2Y7WU
    • (S,S)-alpha,alpha'-Dimethyldibenzylamine
    • (S-(R*,R*))-(-)-Bis(alpha-methylbenzyl)amine
    • (-)-Bis[(S)-1-phenylethyl]amine
    • (S,S)-BIS(.ALPHA.-METHYLBENZYL)AMINE
    • (
    • Benzenemethanamine, alpha-methyl-N-((1R)-1-phenylethyl)-, (alphaR)-rel-
    • (S)--Methyl-N-[(1S)-1-phenylethyl]benzenemethanamine
    • Dibenzylamine, alpha,alpha'-dimethyl-, (+/-)-
    • (-)-Bis((S)-1-phenylethyl)amine
    • Inchi: InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1
    • Chiave InChI: NXLACVVNHYIYJN-KBPBESRZSA-N

Proprietà calcolate

  • Massa esatta: 225.151749610Da
  • Massa monoisotopica: 225.151749610Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12Ų
  • XLogP3: 3.6

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